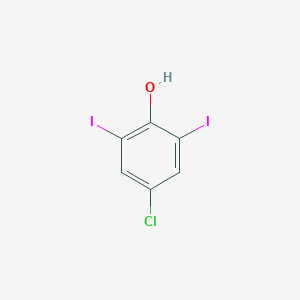

4-クロロ-2,6-ジヨードフェノール

概要

説明

4-Chloro-2,6-diiodophenol is a halogenated phenol compound. While the provided papers do not directly discuss 4-Chloro-2,6-diiodophenol, they do provide insights into the properties and reactions of structurally related compounds. For instance, halogenated phenols are known for their diverse applications and reactivity, which can be inferred from the synthesis and characterization of similar compounds such as 4-(2,4-Dichlorophenoxy)phenol and 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol .

Synthesis Analysis

The synthesis of halogenated phenols typically involves halogenation reactions, as seen in the formation of various chlorinated phenols . The synthesis of 4-(2,4-Dichlorophenoxy)phenol involves etherification, reduction, diazotization, and hydrolysis, indicating a multi-step process that could be adapted for the synthesis of 4-Chloro-2,6-diiodophenol with appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated phenols is characterized by the presence of halogen atoms attached to the phenolic ring, which can significantly influence the electronic and steric properties of the molecule. For example, the structure of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol shows a planar benzene ring system with substituents that affect its overall geometry and properties. Similar structural analyses can be applied to 4-Chloro-2,6-diiodophenol to predict its reactivity and interactions.

Chemical Reactions Analysis

Halogenated phenols participate in various chemical reactions, including electrophilic aromatic substitution and coupling reactions. The chlorination of phenols can lead to the formation of chloromethylene compounds and ketones , while the transformation products of halogenated phenols can exhibit biological activities, such as the anti-androgenic potency observed in 2,4-Dichloro-6-nitrophenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. These properties can be studied using spectroscopic methods such as FT-IR, UV-Vis, and NMR, as demonstrated in the analysis of various chlorinated phenols . Computational studies, including density functional theory (DFT) calculations, can provide additional insights into the electronic structure and potential reactivity of these compounds .

科学的研究の応用

生物学的研究

4-クロロ-2,6-ジヨードフェノール (CDP) は、放射性標識研究に役立つ可能性のあるハロゲン含有量が多いことから、生物学的研究で使用されています。 ヨウ素含有量が多いことから、ヨウ素の取り込みと代謝が関心の対象となる甲状腺関連研究で使用される可能性があります .

化学

化学の分野では、CDPは合成目的で使用されます。さまざまな有機化合物および無機化合物との反応性により、幅広い誘導体の合成が可能になります。 これらの誘導体は、反応機構の研究やより複雑な分子の合成における中間体として使用できます .

医学

CDPの誘導体は、潜在的な薬効について調査されています。例えば、CDPから誘導されたヨウ素化合物は、医用画像における造影剤としての用途について研究されています。 ヨウ素の高い原子番号は、優れたX線減衰特性を提供し、これらの化合物をコンピューター断層撮影(CT)スキャンで貴重なものにします.

環境科学

環境科学者は、水処理プロセス中に消毒副生成物(DBP)の形成における役割についてCDPを研究しています。 塩素化反応におけるCDPの挙動を理解することは、飲料水中の有害なDBPの形成を軽減するのに役立ちます .

材料科学

材料科学の研究者は、材料の特性を強化するためにさまざまな材料へのCDPの組み込みを調査しています。 たとえば、CDPは、ポリマーの表面特性を変更したり、ヨウ素をドープした導電性材料を作成するために使用できます .

分析方法

CDPは、さまざまな分析技術で標準または試薬として使用できるため、分析化学においても重要です。 その独特のスペクトル特性は分光法で活用でき、その反応性は、異なる化合物を分離して特定するためのクロマトグラフィー法で使用できます .

工業プロセス

工業プロセスでは、CDPは、染料、顔料、その他のヨウ素含有化合物の合成に関与する可能性があります。 他のハロゲンや有機分子との反応性により、特殊化学品の製造において貴重な化合物となっています .

医薬品

製薬業界は、特にヨウ素含有薬の合成における、薬物開発におけるCDPの用途を探求しています。 これらの薬は、消毒製品やより複雑な医薬品の合成における中間体として、用途があります .

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust, and if in eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

4-Chloro-2,6-diiodophenol is a disinfectant that belongs to the family of phenolic compounds . It has been shown to be effective against Diptera, Culicidae, and Trichoptera . These are families of insects, suggesting that the primary targets of this compound are certain types of insects.

Mode of Action

It is known that it reacts with chlorine to form chloral hydrate . This reaction rate has been shown to increase with population density .

Biochemical Pathways

Its reaction with chlorine to form chloral hydrate suggests that it may interfere with biochemical pathways involving chlorine or related compounds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.54 cm/s .

Result of Action

Its effectiveness as a disinfectant suggests that it likely causes cellular damage or death in its target organisms .

Action Environment

The effectiveness of 4-Chloro-2,6-diiodophenol as a disinfectant has been found to be dependent on the concentration of chlorine in the water . This suggests that environmental factors, such as chlorine concentration and possibly other water quality parameters, can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

4-Chloro-2,6-diiodophenol plays a significant role in biochemical reactions, particularly as a disinfectant. It interacts with chlorine to form chloral hydrate, an intermediate in the synthesis of trichloroacetic acid . This reaction is influenced by the concentration of chlorine and population density . The compound’s effectiveness as a disinfectant is attributed to its ability to disrupt cellular processes in microorganisms, leading to their inactivation.

Cellular Effects

4-Chloro-2,6-diiodophenol affects various types of cells and cellular processes. It has been shown to be effective against insect larvae, such as those of Diptera, Culicidae, and Trichoptera . The compound disrupts cellular metabolism and gene expression in these organisms, leading to their eventual death. Additionally, it may influence cell signaling pathways, although specific details on these interactions are limited.

Molecular Mechanism

At the molecular level, 4-Chloro-2,6-diiodophenol exerts its effects through interactions with biomolecules and enzymes. It reacts with chlorine to form chloral hydrate, which can further participate in biochemical reactions . The compound’s phenolic structure allows it to interact with proteins and enzymes, potentially inhibiting or activating them. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2,6-diiodophenol change over time. The compound’s stability and degradation are influenced by environmental factors such as light and temperature . Long-term exposure to 4-Chloro-2,6-diiodophenol can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression. These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Chloro-2,6-diiodophenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as acute toxicity and disruption of metabolic processes . Threshold effects are observed, where a certain concentration of the compound is required to achieve a significant biological response. Toxic effects at high doses include cellular damage and potential organ toxicity.

Metabolic Pathways

4-Chloro-2,6-diiodophenol is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound reacts with chlorine to form chloral hydrate, which is further metabolized to trichloroacetic acid . These reactions are part of the broader metabolic processes that involve the detoxification and elimination of the compound from the organism. The presence of 4-Chloro-2,6-diiodophenol can also affect metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, 4-Chloro-2,6-diiodophenol is transported and distributed through interactions with transporters and binding proteins . The compound’s phenolic structure allows it to interact with cellular membranes, facilitating its movement across different compartments. Its distribution is influenced by factors such as concentration gradients and the presence of specific transport proteins.

Subcellular Localization

4-Chloro-2,6-diiodophenol localizes to specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its activity and function are influenced by its localization, with potential effects on organelle-specific processes such as mitochondrial respiration or lysosomal degradation.

特性

IUPAC Name |

4-chloro-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFDGPBRXPCSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436564 | |

| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15459-50-4 | |

| Record name | 4-Chloro-2,6-diiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15459-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

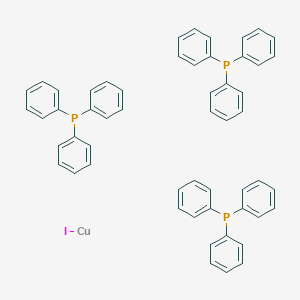

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Chloro-2,6-diiodophenol a potential alternative for controlling Aedes aegypti larvae?

A: The research paper "Evaluation of Toxicity of Phenolic Compounds Using Aedes aegypti (Diptera: Culicidae) and Artemia salina" investigates the larvicidal activity of 4-Chloro-2,6-diiodophenol against Aedes aegypti mosquito larvae. The study demonstrated that 4-Chloro-2,6-diiodophenol exhibited higher toxicity against the larvae compared to another phenolic compound, 2,6-diiodophenol. While the study acknowledges that 4-Chloro-2,6-diiodophenol was less toxic than the organophosphate Temephos®, a common larvicide, it highlights the compound's potential as a larvicide, particularly considering the need to explore alternative control methods. This is especially important due to increasing concerns about the environmental impact and potential resistance development associated with existing larvicides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)

![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)